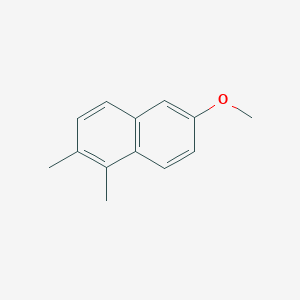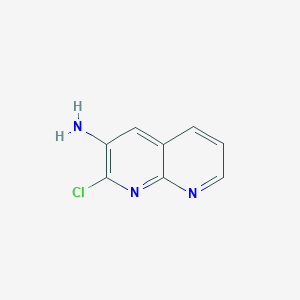
6-Methoxy-1,2-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1,2-dimethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and two methyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2-dimethylnaphthalene can be achieved through several methods. One common approach involves the methylation of 2-methoxynaphthalene. The process typically includes the following steps:
Methylation Reaction: 2-Methoxynaphthalene is subjected to methylation using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Purification: The reaction mixture is then purified using column chromatography to isolate the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of metal-impregnated catalysts to enhance the methylation process. For example, the methylation of 2-methylnaphthalene over mesoporous Cu/MCM-41 and Zr/MCM-41 zeolite catalysts has been investigated for the selective synthesis of dimethylnaphthalene isomers .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1,2-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Derivatives of this compound have been studied for their potential antibacterial activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1,2-dimethylnaphthalene and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways . The methoxy and methyl groups on the naphthalene ring play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Isopropyl-6-methoxy-3-methylnaphthalene
- 1-Isopropyl-6-methoxy-3,7-dimethylnaphthalene
- 2-Methoxynaphthalene
Comparison: 6-Methoxy-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-methoxynaphthalene, the additional methyl groups enhance its hydrophobicity and potentially its biological activity. The presence of the methoxy group at the 6-position also influences its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H14O |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-methoxy-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C13H14O/c1-9-4-5-11-8-12(14-3)6-7-13(11)10(9)2/h4-8H,1-3H3 |
InChI-Schlüssel |
CTZCRDQJJRTRKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)

![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)



![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
